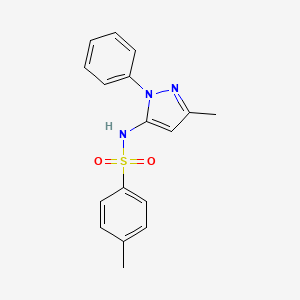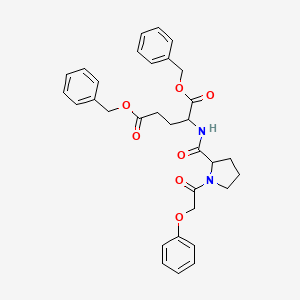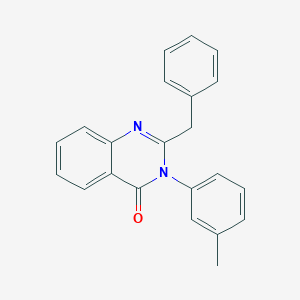
4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry due to their therapeutic potential
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzene sulfonyl chloride in the presence of a base such as sodium acetate . The reaction is carried out at room temperature, and the product is isolated through filtration and purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-yl derivatives: These compounds share a similar pyrazole core and exhibit comparable biological activities.
Benzene sulfonamide derivatives: These compounds have a sulfonamide group attached to a benzene ring and are known for their medicinal properties.
Uniqueness
4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide stands out due to its unique combination of a pyrazole ring and a sulfonamide group. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C17H17N3O2S |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
4-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H17N3O2S/c1-13-8-10-16(11-9-13)23(21,22)19-17-12-14(2)18-20(17)15-6-4-3-5-7-15/h3-12,19H,1-2H3 |
InChI-Schlüssel |
HRAHXPGUFKXYLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-Methylpropoxy)-3-oxocyclohexyl]propanoic acid](/img/structure/B12473088.png)
![Azepan-1-yl[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12473089.png)
![2,6-Dimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B12473093.png)
![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B12473103.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12473106.png)


![2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl diphenylphosphinate](/img/structure/B12473124.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate](/img/structure/B12473126.png)


![3,4-dimethoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide](/img/structure/B12473153.png)

![4-(methoxycarbonyl)phenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12473156.png)
